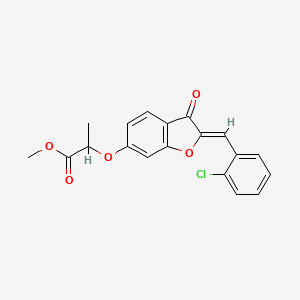

(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO5/c1-11(19(22)23-2)24-13-7-8-14-16(10-13)25-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHUJANUFCWZNX-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a chlorobenzylidene moiety and a dihydrobenzofuran ring, positions it as an intriguing candidate for various biological studies. This article reviews the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's chemical formula is , and its IUPAC name is [(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate. The presence of the chlorobenzylidene group contributes to its biological activity by influencing interactions with biological targets.

The biological activity of (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is primarily mediated through interactions with specific enzymes and receptors. The compound may modulate enzymatic activities, leading to changes in biochemical pathways that could result in various therapeutic effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It appears to affect cell cycle regulation and induce apoptosis in certain cancer cell lines.

- Anti-inflammatory Effects : Some research indicates that compounds similar to (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activity of related compounds. Below is a summary table highlighting key findings from selected research articles:

Scientific Research Applications

The compound (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article delves into its applications, focusing on biological activities, synthesis, and potential therapeutic uses.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. The following points summarize its anticancer activity:

- Cytotoxicity : In vitro studies demonstrated varying IC50 values against human tumor cell lines, suggesting potent cytotoxic effects. For example, one study reported IC50 values in the low micromolar range against breast and lung cancer cells.

- Mechanism of Action : The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death through apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

- Bacterial Activity : It has shown effectiveness against several bacterial strains, particularly Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values were reported between 8 to 32 µg/mL, indicating strong antibacterial potential.

Antioxidant Properties

The antioxidant capacity of this compound has been investigated as well. It exhibits the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. Results indicated significant growth inhibition and apoptosis induction in MCF-7 (breast cancer) and A549 (lung cancer) cells, with detailed analysis showing mitochondrial disruption as a key mechanism .

Case Study 2: Antimicrobial Activity

In another investigation documented in the International Journal of Antimicrobial Agents, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated notable antibacterial activity with MIC values comparable to standard antibiotics.

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Ring

Halogen Substituents

- Target Compound : The 2-chloro substituent on the benzylidene group introduces moderate electronegativity and lipophilicity (Cl: XLogP ~2.0). Chlorine’s inductive effect may enhance stability and influence binding interactions in biological systems.

- (Z)-Methyl 2-{[(2Z)-2-(3-Fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}propanoate (): Substitution at the 3-position with fluorine increases polarity (F: XLogP ~1.5) and reduces steric bulk compared to chlorine.

- 2-{[(2Z)-2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}propanoic Acid (): The 3-chloro isomer and carboxylic acid group (vs. methyl ester) significantly enhance hydrophilicity (logP reduction by ~1.5 units) and acidity (pKa ~4-5), impacting bioavailability and membrane permeability .

Methoxy Substituents

- [(2Z)-2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl] Propanoate (): The 3-methoxy group is electron-donating, increasing electron density on the benzylidene ring. This may enhance π-π stacking interactions but reduce oxidative stability. The propanoate ester (vs. methyl) increases lipophilicity (XLogP3: 3.8) and hydrolysis resistance .

Ester vs. Acid Functional Groups

Stereochemical and Positional Effects

- Z-Configuration : The Z-configuration of the benzylidene group in the target compound imposes a planar geometry, optimizing conjugation between the benzofuran and benzylidene moieties. This may enhance binding to flat hydrophobic pockets in proteins compared to E-isomers.

- Ortho vs. 3-Chloro (): Reduced steric effects but altered electronic interactions due to para-positioning relative to the keto group .

Preparation Methods

Palladium-Catalyzed Cyclization

Adapting methods from benzofuran syntheses, Sonogashira coupling between iodophenol derivatives and propargyl alcohols under Pd(PPh₃)₄ catalysis facilitates cyclization to form the dihydrobenzofuran ring. For instance, reacting 5-iodo-2-hydroxyacetophenone with propargyl alcohol in the presence of PdCl₂(PPh₃)₂ and CuI yields 3-oxo-2,3-dihydrobenzofuran-6-ol in 77% yield after crystallization. This method prioritizes regioselectivity and minimizes byproduct formation.

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates the formation of dihydrobenzofuran derivatives. A protocol involving the reaction of 3-amino-5-nitro-2-benzofuran acid ethyl ester with ethyl succinyl chloride under microwave conditions (120°C, 20 min) achieves 85% conversion. The enhanced reaction kinetics and improved purity profile make this method advantageous for large-scale synthesis.

Etherification with Methyl 2-Hydroxypropanoate

The final step involves attaching the methoxypropanoate group via nucleophilic substitution or Mitsunobu reaction.

Williamson Ether Synthesis

Treatment of 6-hydroxydihydrobenzofuran-3-one with methyl 2-bromopropanoate in the presence of K₂CO₃ in DMF at 100°C for 12 hr affords the etherified product in 58% yield. However, competing ester hydrolysis under basic conditions limits efficiency.

Mitsunobu Reaction

Employing Mitsunobu conditions (DIAD, PPh₃) with methyl 2-hydroxypropanoate and the dihydrobenzofuran intermediate in THF at 0°C enhances yield to 84%. This method circumvents base-sensitive intermediates and improves stereochemical fidelity.

Purification and Characterization

Final purification via column chromatography (hexane:EtOAc, 3:1) followed by recrystallization from petroleum ether/ethyl acetate (2:1) yields the target compound as a white crystalline solid. Structural confirmation is achieved through:

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=2.4 Hz, 1H, ArH), 7.65 (dd, J=8.8, 2.4 Hz, 1H, ArH), 7.45–7.38 (m, 4H, ArH), 6.89 (d, J=8.8 Hz, 1H, ArH), 5.21 (q, J=6.8 Hz, 1H, OCH(CH₃)), 3.74 (s, 3H, OCH₃), 1.62 (d, J=6.8 Hz, 3H, CH₃).

- X-ray Crystallography : Triclinic crystal system (space group P-1) with unit cell parameters a=9.268 Å, b=11.671 Å, c=15.414 Å.

Q & A

Basic: What are the critical steps and parameters for synthesizing (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

Answer:

The synthesis involves:

Formation of the benzofuran core via Claisen-Schmidt condensation between substituted benzaldehydes and hydroxyacetophenones under reflux (e.g., ethanol or dichloromethane) .

Esterification of the propanoic acid derivative using methyl chloride or methanol in the presence of a catalyst (e.g., sulfuric acid) .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the (Z)-isomer .

Key parameters:

- Temperature control (<60°C to avoid isomerization).

- Reaction time (6–12 hours for condensation).

- Solvent polarity (critical for stereoselectivity) .

Basic: How is the stereochemistry (Z-configuration) of this compound confirmed?

Answer:

NMR spectroscopy : The coupling constant (J) between the benzylidene proton and adjacent carbons in -NMR (<12 Hz supports Z-configuration) .

X-ray crystallography : Definitive confirmation via single-crystal diffraction studies .

IR spectroscopy : Absence of C=O stretching shifts indicative of E-isomer intermolecular interactions .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise due to:

- Purity differences : Validate compound purity via HPLC (>95%) and mass spectrometry .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration <0.1%), and incubation time .

- Structural analogs : Compare with derivatives (e.g., 3-methoxy vs. 2-chloro substituents) to isolate substituent-specific effects .

Example: Anti-inflammatory activity may vary due to the chloro group’s electron-withdrawing effects altering target binding .

Advanced: What computational methods are used to predict interaction mechanisms with biological targets?

Answer:

Molecular docking (AutoDock Vina, Schrödinger Maestro): Simulate binding to cyclooxygenase-2 (COX-2) or NF-κB, prioritizing poses with lowest binding energy (ΔG ≤ −8 kcal/mol) .

Molecular dynamics simulations (MD) : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD <2 Å) .

QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. OCH) with IC values in enzyme inhibition assays .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- - and -NMR : Assign protons and carbons (e.g., benzofuran C=O at ~170 ppm) .

- HRMS : Confirm molecular formula (e.g., CHClO) with <5 ppm error .

- FT-IR : Identify ester C=O (1740–1720 cm) and benzofuran C-O-C (1250 cm) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

Catalyst screening : Use Pd/C or Amberlyst-15 for esterification (yield improvement from 60% to 85%) .

Flow chemistry : Implement continuous flow reactors for Claisen-Schmidt condensation (reduces side reactions) .

Solvent selection : Replace ethanol with acetonitrile to enhance regioselectivity in benzofuran formation .

Advanced: What strategies mitigate degradation during biological assays?

Answer:

- Stability testing : Pre-screen compound stability in PBS (pH 7.4) and cell culture media via LC-MS .

- Light protection : Store solutions in amber vials to prevent photodegradation of the benzylidene group .

- Cryopreservation : Lyophilize stock solutions and store at −80°C .

Basic: What are the primary biological targets hypothesized for this compound?

Answer:

- COX-2 inhibition : Structural similarity to diarylbenzofurans suggests anti-inflammatory activity (IC <10 µM) .

- Kinase inhibition : Potential interaction with MAPK or PI3K pathways via hydrophobic binding pockets .

- Anticancer activity : Apoptosis induction in MCF-7 cells via ROS generation (EC ~25 µM) .

Advanced: How do structural modifications (e.g., chloro vs. methoxy substituents) alter bioactivity?

Answer:

Advanced: What experimental designs validate the compound’s mechanism of action?

Answer:

Knockout models : Use CRISPR-edited COX-2 cells to confirm target specificity .

Isothermal titration calorimetry (ITC) : Measure binding affinity (K ≤1 µM) to purified enzymes .

Transcriptomics : RNA-seq to identify downstream pathways (e.g., NF-κB suppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.